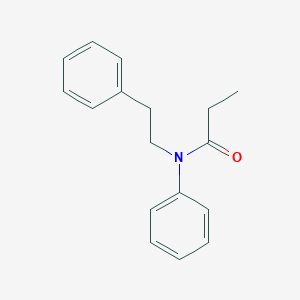
N-Phenethyl-N-phenylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenethyl-N-phenylpropionamide is a chemical compound with the molecular formula C17H19NO and a molecular weight of 253.3 g/mol . It is structurally similar to known opioids and is a byproduct in the synthesis of fentanyl . This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
N-Phenethyl-N-phenylpropionamide is synthesized as a byproduct in the production of fentanyl. The synthesis involves the reaction of phenethylamine with propionyl chloride in the presence of a base, followed by purification steps
Chemical Reactions Analysis
N-Phenethyl-N-phenylpropionamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Phenethyl-N-phenylpropionamide is used in various scientific research applications, including:
Biology: It is used in studies related to opioid receptors and their interactions with different compounds.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of fentanyl and its derivatives.
Industry: It is used in forensic science for the analysis of seized drug samples.
Mechanism of Action
The mechanism of action of N-Phenethyl-N-phenylpropionamide is similar to that of fentanyl. It acts on the opioid receptors in the brain, particularly the mu-opioid receptor, leading to analgesic effects. The compound binds to these receptors, inhibiting the release of neurotransmitters and reducing the perception of pain .
Comparison with Similar Compounds
N-Phenethyl-N-phenylpropionamide is structurally similar to several fentanyl analogs, including:
- N-Phenyl-N-(2-phenylethyl)-propanamide
- N-BOC norfentanyl
- N-BOC 4-AP
- Phenethyl 4-ANPP
- Ethyl 4-ANPP
- Acetylfentanyl
- N-propionyl norfentanyl
- Norfentanyl
These compounds share similar structural features but differ in their pharmacological properties and potency. This compound is unique in its specific use as an analytical reference standard and its role as a byproduct in fentanyl synthesis.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-phenyl-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C17H19NO/c1-2-17(19)18(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |
InChI Key |
UDBQSKYSXWJXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















